molecular formula C7H5F4NO2S B6161858 2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1204573-03-4

2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B6161858
CAS No.: 1204573-03-4
M. Wt: 243.2
InChI Key:
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Description

2-Fluoro-6-(trifluoromethyl)benzene-1-sulfonamide is a fluorinated aromatic sulfonamide compound characterized by the presence of a fluorine atom and a trifluoromethyl group on the benzene ring, along with a sulfonamide functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common approach is the halogenation of benzene derivatives followed by the introduction of the trifluoromethyl group using reagents like trifluoromethylating agents. The sulfonamide group can be introduced through sulfonation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring, leading to a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfonic acids and other oxidized derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Halogenated and alkylated derivatives.

Scientific Research Applications

2-Fluoro-6-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)aniline

  • 2-Fluoro-6-(trifluoromethyl)benzyl alcohol

  • 2-Fluoro-6-(trifluoromethyl)pyridine

Uniqueness: 2-Fluoro-6-(trifluoromethyl)benzene-1-sulfonamide is unique due to its combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties compared to similar compounds. These properties make it particularly useful in specific applications where other compounds may not be as effective.

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Properties

CAS No.

1204573-03-4

Molecular Formula

C7H5F4NO2S

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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